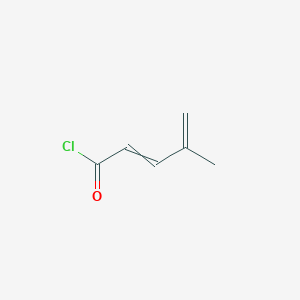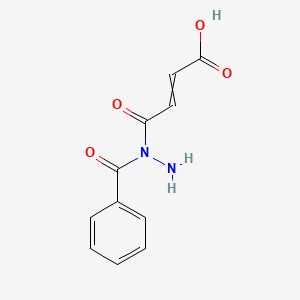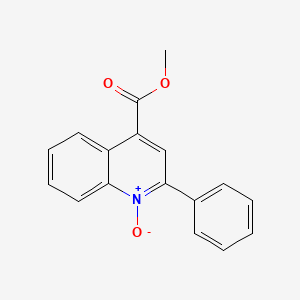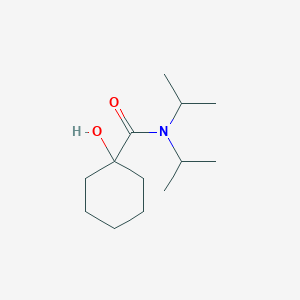![molecular formula C8H14O2 B14483534 9,10-Dioxabicyclo[3.3.2]decane CAS No. 65651-41-4](/img/structure/B14483534.png)
9,10-Dioxabicyclo[3.3.2]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dioxabicyclo[332]decane is an organic compound with the molecular formula C₈H₁₄O₂ It is a bicyclic ether that features a unique structure with two oxygen atoms incorporated into a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxabicyclo[3.3.2]decane typically involves the peroxymercuriation of cis,cis-cyclo-octa-1,5-diene. This reaction results in the formation of a bis-mercuriated derivative, which can then be converted into the desired bicyclic ether through reduction and brominolysis .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Dioxabicyclo[3.3.2]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides.
Reduction: Reduction reactions can convert the bis-mercuriated derivative into the bicyclic ether.
Substitution: Substitution reactions can occur, particularly involving the oxygen atoms in the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Peroxymercuriation reagents are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine can be used for brominolysis.
Major Products: The major products formed from these reactions include various bicyclic ethers and peroxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
9,10-Dioxabicyclo[3.3.2]decane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in conformational analysis and molecular interactions.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9,10-Dioxabicyclo[3.3.2]decane involves its ability to undergo various chemical transformations. The molecular targets and pathways are primarily related to its reactivity with different reagents, leading to the formation of stable bicyclic structures. The presence of oxygen atoms in the bicyclic framework allows for unique interactions and reactions .
Comparación Con Compuestos Similares
- 8,9-Dioxabicyclo[5.2.1]decane
- 7,8,9,10-Tetrahydro-6,10-propano-6H-cyclohepta[b]quinoxaline
- Bicyclo[3.3.1]nonane derivatives
Comparison: 9,10-Dioxabicyclo[3.3.2]decane is unique due to its specific bicyclic structure with two oxygen atoms. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, 8,9-Dioxabicyclo[5.2.1]decane has a different ring size and arrangement, leading to variations in its chemical behavior .
Propiedades
Número CAS |
65651-41-4 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
9,10-dioxabicyclo[3.3.2]decane |
InChI |
InChI=1S/C8H14O2/c1-3-7-5-2-6-8(4-1)10-9-7/h7-8H,1-6H2 |
Clave InChI |
BVCKERYVXJGZLQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCC(C1)OO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)

![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)


methanone](/img/structure/B14483493.png)







![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
